molecular formula C7H15N3O2 B2415007 3-(Morpholin-4-yl)propionamidoxime CAS No. 350682-24-5

3-(Morpholin-4-yl)propionamidoxime

Cat. No. B2415007
CAS RN: 350682-24-5
M. Wt: 173.216
InChI Key: VGMYEKAPTYTGAL-UHFFFAOYSA-N
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Description

“3-(Morpholin-4-yl)propionamidoxime” is a chemical compound with the CAS Number: 350682-24-5 . It has a molecular weight of 173.22 and its IUPAC name is (1Z)-N’-hydroxy-3-(4-morpholinyl)propanimidamide . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h7H,1-6,8H2 . This indicates that the compound contains 7 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a white solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for Heterocyclic Compounds : The compound acts as an important intermediate in synthesizing biologically active heterocyclic compounds. Its structure, involving a morpholine ring in a chair conformation, is stabilized by various hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Applications in Medicinal Chemistry

  • Inhibitors of the PI3K-AKT-mTOR Pathway : Morpholine derivatives have been found useful in creating inhibitors for the PI3K and PIKKs, providing a framework for developing selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).
  • Antidiabetic Activity : Amidoxime derivatives, including β-Aminopropionamidoxime bases, have shown potential antidiabetic properties, manifested as inhibition of α-amylase and α-glucosidase (Kayukova et al., 2019).
  • Anti-inflammatory and XO Inhibitory Activity : Certain morpholine derivatives have exhibited anti-inflammatory responses and inhibitory activity against xanthine oxidase, suggesting potential for treating gout and other inflammatory conditions (Šmelcerović et al., 2013).

Chemical Synthesis and Modification

  • Synthesis of Biologically Active Intermediates : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is synthesized as an intermediate for various biologically active compounds, demonstrating the versatility of morpholine derivatives in chemical synthesis (Wang et al., 2016).

Antimicrobial Applications

  • Antimicrobial Activity : Some morpholine derivatives, such as Mannich base derivatives, have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Corrosion Inhibition

  • Inhibitive Performance on Carbon Steel : Tertiary amines including morpholine derivatives have been synthesized for their application in inhibiting carbon steel corrosion, showing potential in industrial applications (Gao, Liang, & Wang, 2007).

Safety and Hazards

The safety information for “3-(Morpholin-4-yl)propionamidoxime” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P302+P352, P280, P305 +P351+P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Mechanism of Action

properties

IUPAC Name

N'-hydroxy-3-morpholin-4-ylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMYEKAPTYTGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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